Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophene-2-carboxylate
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Overview
Description
METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C14H11NO2S3 This compound is characterized by the presence of a benzothiazole ring, a thiophene ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative. This can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions.
Thioether Formation: The benzothiazole derivative is then reacted with a thiophene carboxylic acid derivative in the presence of a suitable base to form the thioether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring and thioether linkage contribute to the compound’s overall reactivity and binding affinity. Molecular docking studies have shown that this compound can bind to specific protein targets, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(2-((1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL)CARBOHYDRAZONOYL)BENZOATE
- 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]BENZOIC ACID
- 2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]BENZOIC ACID
Uniqueness
METHYL 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIOPHENECARBOXYLATE is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11NO2S3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11NO2S3/c1-17-13(16)12-6-9(7-18-12)8-19-14-15-10-4-2-3-5-11(10)20-14/h2-7H,8H2,1H3 |
InChI Key |
DIHSYWNKPDGETN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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